molecular formula C11H10ClNO2 B8403928 4-amino-1-naphthoicacidhydrochloride

4-amino-1-naphthoicacidhydrochloride

Katalognummer: B8403928
Molekulargewicht: 223.65 g/mol
InChI-Schlüssel: YELVZCCVVVXFDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-1-naphthoicacidhydrochloride is an organic compound with the molecular formula C11H9NO2·HCl It is a derivative of naphthalene, characterized by the presence of an amino group at the 4-position and a carboxylic acid group at the 1-position, with the hydrochloride salt form enhancing its solubility in water

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-naphthoicacidhydrochloride typically involves the nitration of naphthalene, followed by reduction and subsequent carboxylation. The nitration step introduces a nitro group at the desired position, which is then reduced to an amino group using reducing agents such as iron and hydrochloric acid. The final step involves carboxylation, where the amino-naphthalene derivative is treated with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product. The hydrochloride salt is formed by treating the free base with hydrochloric acid, followed by crystallization and purification steps.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-1-naphthoicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like iron and hydrochloric acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Iron powder and hydrochloric acid.

    Substitution: Various nucleophiles such as halides, under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-Nitro-1-naphthalenecarboxylic acid.

    Reduction: 4-Amino-1-naphthalenecarboxylic acid.

    Substitution: Derivatives with different substituents at the 4-position.

Wissenschaftliche Forschungsanwendungen

4-amino-1-naphthoicacidhydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various naphthalene derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure.

Wirkmechanismus

The mechanism of action of 4-amino-1-naphthoicacidhydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic structure allows for π-π interactions with other aromatic compounds, which can affect various biochemical pathways. The carboxylic acid group can participate in acid-base reactions, further modulating its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Amino-1-naphthol hydrochloride
  • 4-Amino-1-naphthalenesulfonic acid
  • 5-Amino-2-naphthalenesulfonic acid

Uniqueness

4-amino-1-naphthoicacidhydrochloride is unique due to the presence of both an amino group and a carboxylic acid group on the naphthalene ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Eigenschaften

Molekularformel

C11H10ClNO2

Molekulargewicht

223.65 g/mol

IUPAC-Name

4-aminonaphthalene-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H9NO2.ClH/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10;/h1-6H,12H2,(H,13,14);1H

InChI-Schlüssel

YELVZCCVVVXFDX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC=C2N)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.